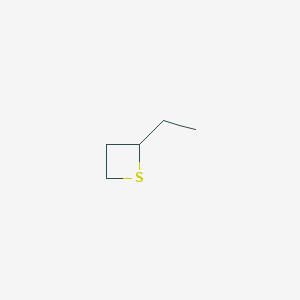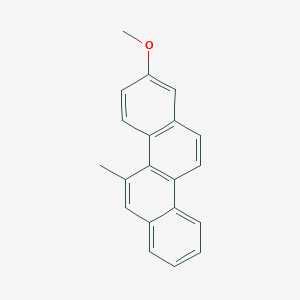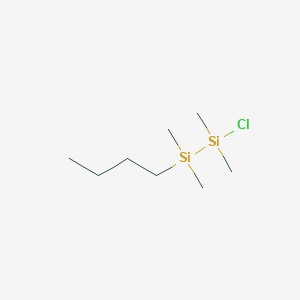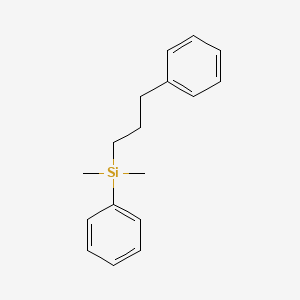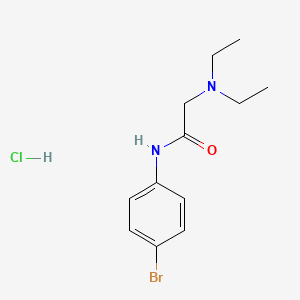
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a bromophenyl group and a diethylamino group, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then reacted with diethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromophenyl and diethylamino groups into target molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the diethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the diethylamino group, making it less versatile in certain synthetic applications.
N-(4-Chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
N-(4-Methylphenyl)acetamide: Contains a methyl group instead of bromine, affecting its chemical behavior and applications.
Uniqueness
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride is unique due to the presence of both bromophenyl and diethylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
74816-29-8 |
|---|---|
Formule moléculaire |
C12H18BrClN2O |
Poids moléculaire |
321.64 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O.ClH/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H,14,16);1H |
Clé InChI |
KJUFIMUTHXYESP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC=C(C=C1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

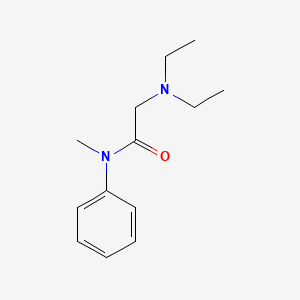
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
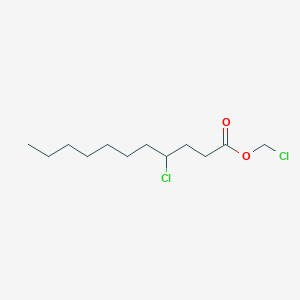
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)


